2-(3-bromo-2-fluorophenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromo-2-fluorophenoxy)acetic acid is an organic compound with the molecular formula C8H6BrFO3. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenoxyacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as phenoxy acetamide and its derivatives, have been studied for their pharmacological activities . These compounds are often designed to interact with specific biological targets to exert their effects.
Mode of Action
Compounds with similar structures, such as acetic acid, have been shown to have antimicrobial properties . They can interact with microbial cells and disrupt their normal functions, leading to their death .
Biochemical Pathways
For instance, acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood .
Pharmacokinetics
Acetic acid is known to be rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to have various effects, such as antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-2-fluorophenoxy)acetic acid typically involves the reaction of 3-bromo-2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-2-fluorophenoxy)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenoxyacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carboxylic acids, ketones, or alcohols.
Scientific Research Applications
2-(3-bromo-2-fluorophenoxy)acetic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study molecular interactions and enzyme inhibition.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromo-2-chlorophenoxy)acetic acid
- 2-(3-bromo-2-iodophenoxy)acetic acid
- 2-(3-bromo-2-methylphenoxy)acetic acid
Uniqueness
2-(3-bromo-2-fluorophenoxy)acetic acid is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. The combination of these halogens can enhance the compound’s reactivity and specificity in various applications.
Properties
IUPAC Name |
2-(3-bromo-2-fluorophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c9-5-2-1-3-6(8(5)10)13-4-7(11)12/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPGGUDWCFDFBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.